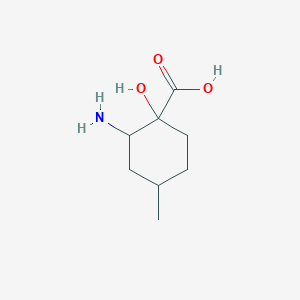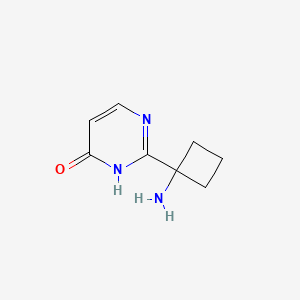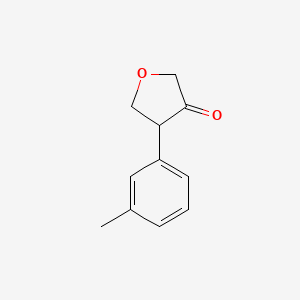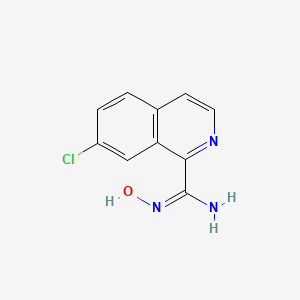![molecular formula C10H16O5S B15253807 (5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B15253807.png)
(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, hydroxyl groups, and a butan-2-ylsulfanyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the use of a furan ring precursor, which undergoes a series of reactions including hydroxylation, sulfonation, and alkylation to introduce the butan-2-ylsulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The butan-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(1R)-2-(Butan-2-ylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other Furan Derivatives: Compounds with similar furan rings but different substituents, such as hydroxyl or alkyl groups.
Sulfur-Containing Compounds: Molecules with similar sulfanyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16O5S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
(2R)-2-[(1R)-2-butan-2-ylsulfanyl-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H16O5S/c1-3-5(2)16-4-6(11)9-7(12)8(13)10(14)15-9/h5-6,9,11-13H,3-4H2,1-2H3/t5?,6-,9+/m0/s1 |
InChI Key |
DDYDSGHNYKTPNU-QFBIRUJASA-N |
Isomeric SMILES |
CCC(C)SC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Canonical SMILES |
CCC(C)SCC(C1C(=C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


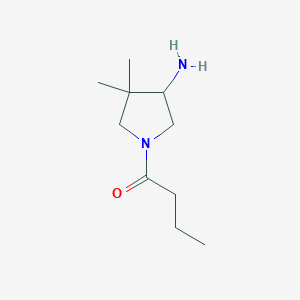
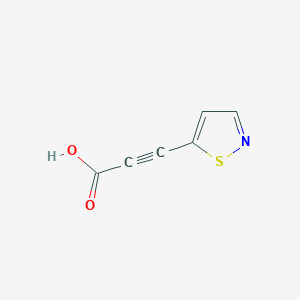
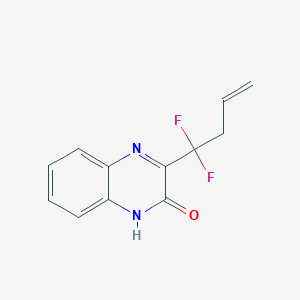
![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)

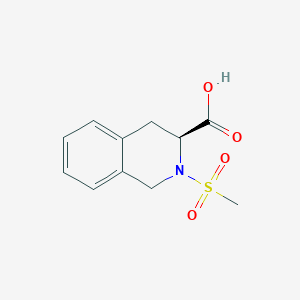
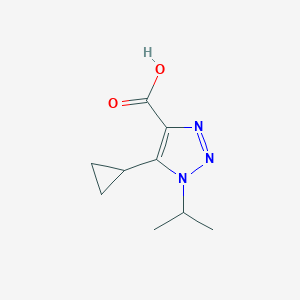
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B15253759.png)
